3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a phenylethyl group, and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazine with a carboxylic acid derivative, followed by cyclization.
Coupling of the Fragments: The final step involves coupling the benzodioxole and oxadiazole fragments through an amide bond formation using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 3-[1-(2H-1,3-benzodioxol-5-yl)-3-phenylpropan-2-yl]-1-(2-phenylethyl)urea
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-PHENYLETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzodioxole moiety provides stability and aromaticity, while the oxadiazole ring contributes to its potential bioactivity.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c22-17(19-9-8-12-4-2-1-3-5-12)18-20-16(21-25-18)13-6-7-14-15(10-13)24-11-23-14/h1-7,10H,8-9,11H2,(H,19,22) |
InChI Key |
MQITXISUKQYZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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